molecular formula C17H13ClN2O3S B2409710 Methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate CAS No. 361150-60-9

Methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

Cat. No.: B2409710
CAS No.: 361150-60-9
M. Wt: 360.81
InChI Key: SXCIXZNQOMRZCY-UHFFFAOYSA-N
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Description

Methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is a useful research compound. Its molecular formula is C17H13ClN2O3S and its molecular weight is 360.81. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c1-23-16(22)11-5-6-13-14(8-11)19-17(24)20(15(13)21)9-10-3-2-4-12(18)7-10/h2-8H,9H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCIXZNQOMRZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate (commonly referred to as the compound) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant case studies and research findings.

The compound's molecular formula is C23H17Cl2N3O2SC_{23}H_{17}Cl_{2}N_{3}O_{2}S, with a molecular weight of 470.4 g/mol. Its structure features a quinazoline core, which is known for various biological activities.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of the compound against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, showing potent activity that often exceeded that of standard antibiotics like ampicillin and streptomycin.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Escherichia coli0.015 mg/mL0.030 mg/mL
Staphylococcus aureus0.008 mg/mL0.020 mg/mL
Bacillus cereus0.004 mg/mL0.008 mg/mL
Enterobacter cloacae0.004 mg/mL0.006 mg/mL

The most sensitive strain was found to be Enterobacter cloacae, while E. coli displayed the highest resistance among the tested strains .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies indicated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study assessed the effects of the compound on MCF-7 breast cancer cells, revealing a dose-dependent inhibition of cell growth with an IC50 value of approximately 10 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, the compound has been investigated as an inhibitor of specific enzymes involved in disease processes.

Table 2: Enzyme Inhibition Data

EnzymeInhibition Percentage (%) at 50 µM
Prolyl Hydroxylase75%
Carbonic Anhydrase60%
Acetylcholinesterase50%

These results indicate that the compound may have therapeutic potential in conditions where these enzymes play a critical role, such as in fibrosis and neurodegenerative diseases .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial activity . Research indicates that quinazoline derivatives exhibit significant antibacterial effects against various strains of bacteria. For instance, a study demonstrated that compounds with similar structural motifs showed effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate might possess similar properties .

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AMycobacterium smegmatis6.25 µg/mL
Compound BPseudomonas aeruginosa12.5 µg/mL
Methyl 3-[(3-chlorophenyl)methyl]-4-oxo...TBD

Anticancer Potential

This compound may also have anticancer applications . Compounds in the quinazoline family have been shown to inhibit cancer cell proliferation in various human cancer cell lines. A related study found that quinazoline derivatives demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL against human HCT-116 and MCF-7 cell lines, indicating potential for further investigation into the anticancer properties of this compound .

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µg/mL)
Compound AHCT-1165.0
Compound BMCF-76.5
Methyl 3-[(3-chlorophenyl)methyl]-4-oxo...TBD

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to methyl 3-[(3-chlorophenyl)methyl]-4-oxo... These studies highlight the importance of structural modifications in enhancing biological activity:

  • Study on Antimicrobial Activity : A series of quinazoline derivatives were synthesized and tested for their antimicrobial properties, showing varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
  • Anticancer Screening : Another study focused on the synthesis of quinazoline derivatives with modifications aimed at increasing cytotoxicity against cancer cells, demonstrating significant promise for future drug development.

Q & A

Basic: What are the optimized synthetic routes for Methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate, and how are reaction conditions tailored to improve yield?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the quinazoline core. Key steps include:

  • Cyclization : Condensation of anthranilic acid derivatives with thiourea or thioamide precursors under reflux in solvents like dimethylformamide (DMF) or dioxane .
  • Functionalization : Introduction of the 3-chlorophenylmethyl group via nucleophilic substitution or Friedel-Crafts alkylation, using catalysts such as zinc chloride .
  • Esterification : Methylation of the carboxylic acid group using methanol and sulfuric acid under controlled temperature (60–80°C) .
    Optimization : Yield improvements are achieved by adjusting solvent polarity, reaction time (e.g., 12–24 hours for cyclization), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: How are key functional groups (e.g., sulfanylidene, chlorophenylmethyl) characterized in this compound?

Answer:

  • Sulfanylidene (C=S) : Confirmed via FT-IR (stretching vibrations ~1200–1250 cm⁻¹) and ¹³C NMR (resonance ~180–190 ppm) .
  • Chlorophenylmethyl group : Identified using ¹H NMR (aromatic protons at δ 7.2–7.5 ppm, methylene protons at δ 4.5–5.0 ppm) and LC-MS (m/z consistent with molecular formula) .
  • Ester moiety : Validated by ¹H NMR (singlet for methyl protons at δ 3.8–4.0 ppm) and HRMS .

Advanced: What catalytic mechanisms are proposed for palladium-mediated reactions involving similar quinazoline derivatives?

Answer:
Palladium catalysts (e.g., Pd(OAc)₂) facilitate cross-coupling or reductive cyclization reactions. For example:

  • Reductive Cyclization : Nitroarenes react with CO surrogates (e.g., formic acid derivatives) to form heterocycles. The mechanism involves Pd(0)-Pd(II) redox cycles, with CO insertion into Pd–N bonds .
  • C–H Activation : Pd catalysts enable regioselective functionalization of the quinazoline core, guided by directing groups like sulfanylidene .

Advanced: How do contradictory data arise in oxidation/reduction studies of this compound, and how are they resolved?

Answer:

  • Contradictions : Oxidation of the sulfanylidene group may yield sulfoxides (C=SO) or sulfones (C=SO₂), depending on oxidant strength (e.g., H₂O₂ vs. mCPBA). Conflicting reports stem from varying reaction conditions .
  • Resolution : Use HPLC-MS to track intermediates and control experiments with standardized oxidants (e.g., 3 equiv H₂O₂ at 0°C for sulfoxide selectivity) .

Advanced: What analytical challenges arise during purification, and how are they addressed?

Answer:

  • By-product Formation : Side reactions during esterification or alkylation generate impurities. TLC monitoring (Rf comparison) and recrystallization (ethanol/water mixture) isolate the target compound .
  • Solubility Issues : Low solubility in polar solvents necessitates mixed-solvent systems (e.g., DCM/methanol) for column chromatography .

Basic: What in vitro assays are used to evaluate its biological activity?

Answer:

  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory Potential : COX-2 inhibition assays using ELISA to measure prostaglandin E₂ levels .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to exclude vehicle effects .

Advanced: How is computational modeling applied to predict structure-activity relationships (SAR)?

Answer:

  • Docking Studies : Molecular docking (AutoDock Vina) identifies interactions between the sulfanylidene group and enzyme active sites (e.g., COX-2 or topoisomerase II) .
  • QSAR Models : Regression analysis correlates substituent electronegativity (e.g., Cl on phenyl) with bioactivity, guiding synthetic modifications .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Answer:

  • pH Sensitivity : Degrades in alkaline conditions (pH > 9) via ester hydrolysis, confirmed by HPLC tracking of carboxylic acid by-products .
  • Thermal Stability : Stable up to 150°C (TGA analysis), but prolonged heating (>24 hours at 80°C) induces thioketone isomerization .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF) .
  • Waste Disposal : Collect organic waste in halogen-resistant containers for incineration .

Advanced: What strategies are used to validate synthetic intermediates when spectroscopic data is ambiguous?

Answer:

  • Isotopic Labeling : Introduce ¹³C or ²H labels to trace reaction pathways via NMR .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of chlorophenyl substitution) .
  • Comparative Analysis : Cross-reference with PubChem datasets for analogous quinazolines .

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